Tert-butyl 2-sulfanylpropanoate

Description

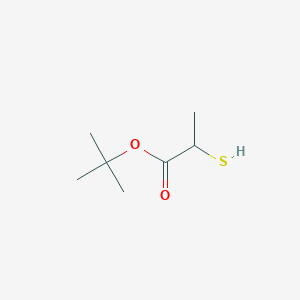

Tert-butyl 2-sulfanylpropanoate is a sulfur-containing ester with the molecular formula C₇H₁₄O₂S. Its structure features a tert-butyl group esterified to a propanoic acid backbone, with a sulfhydryl (-SH) substituent at the β-position. Limited peer-reviewed data exist on its specific applications, but its structural analogs, such as tert-butyl alcohol and tert-butyl esters, provide foundational insights for comparison .

Properties

IUPAC Name |

tert-butyl 2-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-5(10)6(8)9-7(2,3)4/h5,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVTUVQARHJGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282131 | |

| Record name | 1,1-Dimethylethyl 2-mercaptopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-13-6 | |

| Record name | 1,1-Dimethylethyl 2-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-mercaptopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-sulfanylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-mercaptopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

| Reagent | Product | Conditions |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide | Room temperature, aqueous phase |

| m-Chloroperbenzoic acid | Sulfone | Anhydrous solvent, 0–5°C |

Oxidation typically progresses from the thiol to sulfoxide (R-SO) and further to sulfone (R-SO₂), depending on reagent stoichiometry and reaction time .

Reduction Reactions

The ester group can be selectively reduced while preserving the thiol functionality:

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride | 2-Sulfanylpropanol | Requires anhydrous conditions |

| Sodium borohydride | Partial reduction | Limited efficacy for esters |

Reduction yields alcohols, enabling downstream functionalization (e.g., alkylation or acetylation) .

Substitution Reactions

The thiol group participates in nucleophilic substitution, forming thioethers:

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides (R-X) | Thioether derivatives | Basic media (e.g., K₂CO₃) |

| Aryl diazonium salts | Aryl thioethers | Low temperature, aqueous/organic |

These reactions exploit the thiol’s nucleophilicity to introduce alkyl or aryl groups .

Hydrolysis Reactions

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis:

| Conditions | Product | Applications |

|---|---|---|

| HCl (aqueous) | 2-Sulfanylpropanoic acid | Carboxylic acid generation |

| NaOH (methanol/water) | Sodium salt | Intermediate for further synthesis |

Hydrolysis is critical for deprotecting the carboxylic acid group in multistep syntheses .

Thermal Stability and Decomposition

At elevated temperatures (>150°C), this compound decomposes via:

-

Elimination : Release of isobutylene gas and formation of mercaptopropanoic acid.

-

Radical pathways : Formation of disulfides under oxidative conditions.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Tert-butyl 2-sulfanylpropanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and fine chemicals.

Applications:

- Used in the introduction of protecting groups (e.g., tert-butyloxycarbonyl) during peptide synthesis.

- Acts as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in amine products.

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Peptide Synthesis | Protecting group for amino acids |

| Asymmetric Synthesis | Chiral auxiliary for amines |

Biological Applications

Precursor for Biologically Active Compounds

- The compound is utilized as a precursor in the synthesis of biologically active compounds, particularly those requiring a sulfanyl group for activity. This property is exploited in drug design and medicinal chemistry.

Case Study: Drug Development

- Research has shown that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and antimicrobial properties. For instance, compounds derived from this structure have been tested for their efficacy against various pathogens and as potential enzyme inhibitors.

| Biological Activity | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an inhibitor in biochemical pathways |

| Antimicrobial Properties | Effective against specific bacterial strains |

Medicinal Chemistry

Therapeutic Potential

- This compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for further drug development research.

Mechanism of Action:

- The interaction of the sulfanyl group with biological targets can enhance drug efficacy by improving binding affinity and specificity.

| Therapeutic Application | Mechanism |

|---|---|

| Drug Design | Used to create new drugs targeting specific diseases |

| Biological Assays | Tested for potency and activity profiles |

Environmental Science

Biodegradation Studies

- The compound plays a role in the biodegradation pathways of environmental contaminants. Its presence can be tracked using stable isotope analysis to assess the extent of biodegradation.

Research Findings:

- Studies indicate that isotopic fractionation can provide insights into the degradation processes involving tert-butyl groups, contributing to environmental remediation efforts.

| Environmental Application | Research Methodology |

|---|---|

| Contaminant Tracking | Stable isotope analysis to monitor biodegradation |

| Remediation Strategies | Understanding degradation pathways for effective cleanup |

Mechanism of Action

The mechanism of action of tert-butyl 2-sulfanylpropanoate involves its ability to undergo thiol-disulfide exchange reactions. This property makes it useful in modulating redox states in biological systems and in the synthesis of disulfide-containing compounds . The compound can interact with various molecular targets, including enzymes and proteins, through its thiol group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl Alcohol (2-Methyl-2-propanol)

- Molecular Formula : C₄H₁₀O

- Functional Group : Tertiary alcohol (-OH).

- Uses : Solvent for pharmaceuticals, paint remover, gasoline additive, and precursor in flavor/perfume synthesis .

- Reactivity :

- Safety Profile :

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Functional Groups : Ester, hydroxymethyl, and methoxyphenyl.

- Uses : Specialized research chemical in drug discovery (e.g., kinase inhibitors) .

- Safety Profile: No known hazards reported, though toxicity data (e.g., reproductive effects) remain unstudied .

Tert-butyl 2-sulfanylpropanoate

- Key Differentiators :

- Sulfhydryl Group : Introduces nucleophilic and redox activity absent in tert-butyl alcohol or neutral esters. Likely prone to oxidation (forming disulfides) and metal coordination.

- Volatility : Expected to be lower than tert-butyl alcohol (BP ~82°C) due to higher molecular weight and sulfur content.

- Handling Requirements : Likely requires inert atmospheres (N₂/Ar) to prevent oxidation and moisture control to avoid ester hydrolysis.

- Toxicity : Data gaps exist, but sulfhydryl compounds often require precautions for dermal/respiratory exposure (e.g., glutathionyl adduct formation).

Comparative Data Table

Biological Activity

Tert-butyl 2-sulfanylpropanoate is a compound of interest in various biological and pharmaceutical research contexts. Its structural characteristics and potential biological activities make it a valuable subject of study, particularly in the fields of medicinal chemistry, drug development, and biochemistry. This article provides an overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organosulfur compound with the following chemical formula:

- Molecular Formula: C6H12O2S

- Molecular Weight: 148.23 g/mol

The compound features a tert-butyl group attached to a sulfanylpropanoate moiety, which contributes to its unique reactivity and interaction with biological systems.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For example, studies on related sulfur-containing compounds have shown their effectiveness in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Tert-butyl derivatives have been explored for their anticancer potential. In vitro studies demonstrate that certain analogs can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against various human tumor cell lines, indicating a potential role in cancer therapy .

3. Neuroprotective Effects

There is evidence suggesting that compounds containing sulfur can exert neuroprotective effects. These effects are often mediated through the activation of the Nrf2 pathway, which regulates the expression of cytoprotective genes. This compound may similarly activate this pathway, thus offering protective benefits in models of traumatic brain injury and other neurodegenerative conditions .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of several sulfur-containing compounds using DPPH and ABTS assays. The results showed that this compound exhibited significant free radical scavenging activity, with an IC50 value comparable to known antioxidants .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Trolox | 30 |

Case Study 2: Anticancer Activity

In vitro tests were conducted on several human cancer cell lines (e.g., HL-60, HCT-116). This compound demonstrated notable cytotoxicity, with IC50 values ranging from 15 to 40 µM across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 20 |

| HCT-116 | 25 |

| PC-3 | 30 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of sulfur allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.

- Apoptosis Induction: Compounds like this compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Nrf2 Activation: Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of detoxifying enzymes and protective proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.